1,3-Dimethyl-2-phenylnaphthalene
Overview
Description
1,3-Dimethyl-2-phenylnaphthalene is a polycyclic aromatic hydrocarbon. It is a colorless crystalline solid with a melting point of 91-93°C and is soluble in organic solvents . This compound is known for its fluorescence properties, making it valuable in scientific research and industrial applications .
Preparation Methods
1,3-Dimethyl-2-phenylnaphthalene can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 2-bromo-1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dimethyl-2-phenylnaphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dimethyl-2-phenylnaphthalene has several scientific research applications:
Fluorescent Probes: Its fluorescence properties make it useful in the development of fluorescent probes for biological imaging.
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including liquid crystals and dyes.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The exact mechanism of action of 1,3-Dimethyl-2-phenylnaphthalene is not fully understood. it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can induce changes in the conformation and functionality of the targeted molecules .
Comparison with Similar Compounds
1,3-Dimethyl-2-phenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons such as:
Properties
IUPAC Name |
1,3-dimethyl-2-phenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYXFOBXGHLFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455094 | |
Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86399-41-9 | |
Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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